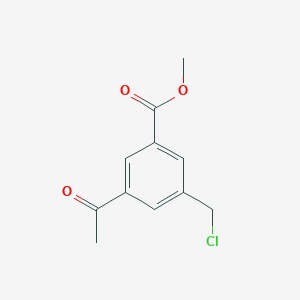
Methyl 3-acetyl-5-(chloromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetyl-5-(chloromethyl)benzoate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoic acid, featuring an acetyl group at the 3-position and a chloromethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-5-(chloromethyl)benzoate typically involves the following steps:
Chloromethylation: The chloromethyl group can be introduced using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-acetyl-5-(chloromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases can be used for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products:
Substitution: Products include various substituted benzoates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
Methyl 3-acetyl-5-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-acetyl-5-(chloromethyl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The acetyl group can also participate in various biochemical reactions, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Methyl 3-(chloromethyl)benzoate: Lacks the acetyl group, making it less reactive in certain contexts.
Methyl 3-acetylbenzoate: Lacks the chloromethyl group, limiting its use in substitution reactions.
Methyl 5-(chloromethyl)benzoate: Lacks the acetyl group, affecting its reactivity and applications.
Uniqueness: Methyl 3-acetyl-5-(chloromethyl)benzoate is unique due to the presence of both the acetyl and chloromethyl groups, allowing it to participate in a wider range of chemical reactions and making it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its potential applications and unique properties
Propriétés
Formule moléculaire |
C11H11ClO3 |
|---|---|
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
methyl 3-acetyl-5-(chloromethyl)benzoate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)9-3-8(6-12)4-10(5-9)11(14)15-2/h3-5H,6H2,1-2H3 |
Clé InChI |
GZXAZBVRIBCEDG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)CCl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















